2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine
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Overview
Description
Triazine compound PC1 is a member of the triazine family, which consists of heterocyclic compounds containing a six-membered ring with three nitrogen atoms Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Triazine compound PC1 can be synthesized through several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, and multicomponent one-pot reactions . One common approach involves the trimerization of nitrile and cyanide compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: In industrial settings, the production of triazine compound PC1 often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Triazine compound PC1 undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions are facilitated by the presence of nitrogen atoms in the triazine ring, which can act as electron donors or acceptors.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with triazine compound PC1 under basic conditions to form substituted triazines.
Electrophilic Addition: Reagents such as halogens and acids can add to the triazine ring under acidic conditions.
Major Products: The major products formed from these reactions include substituted triazines, triazine derivatives with various functional groups, and complex heterocyclic compounds
Scientific Research Applications
Triazine compound PC1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Triazine compound PC1 has shown promise as an antifungal, anticancer, and antiviral agent.
Medicine: In medicinal chemistry, triazine compound PC1 is explored for its potential as a therapeutic agent.
Industry: Triazine compound PC1 is used in the production of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of triazine compound PC1 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . Additionally, triazine compound PC1 can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Melamine: Known for its use in resins and plastics, melamine has three amino groups attached to the triazine ring.
Cyanuric Chloride: Used in the production of reactive dyes, cyanuric chloride has three chlorine atoms attached to the triazine ring.
s-Triazine Derivatives: These compounds have diverse applications in agriculture, medicine, and materials science due to their unique electronic properties and reactivity.
Properties
Molecular Formula |
C23H29N7O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-[[5-[(4-ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C23H29N7O3/c1-3-16-4-6-17(7-5-16)15-30-22(31)28-21(27-13-12-26-20(24)25)29(23(30)32)14-18-8-10-19(33-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H4,24,25,26)(H,27,28,31) |
InChI Key |
FIIIITZGLKCLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)N=C(N(C2=O)CC3=CC=C(C=C3)OC)NCCN=C(N)N |
Origin of Product |
United States |
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